2-methyl-2-[(trimethylsilyl)oxy]butanenitrile
Overview
Description
2-methyl-2-[(trimethylsilyl)oxy]butanenitrile is an organic compound with the molecular formula C8H17NOSi and a molecular weight of 171.31 g/mol . This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-2-[(trimethylsilyl)oxy]butanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-2-butanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[(trimethylsilyl)oxy]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Oxidation typically yields oxides or carboxylic acids.
Reduction: Reduction results in the formation of primary amines.
Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-2-[(trimethylsilyl)oxy]butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2-[(trimethylsilyl)oxy]butanenitrile involves its reactivity due to the presence of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and amino functionalities, making the compound useful in multi-step synthesis . The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-butanenitrile: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group into other molecules.
2-methyl-2-[(trimethylsilyl)oxy]propionitrile: Similar structure but with a different carbon backbone.
Uniqueness
2-methyl-2-[(trimethylsilyl)oxy]butanenitrile is unique due to its combination of a nitrile group and a trimethylsilyl group. This combination imparts distinct reactivity and makes the compound valuable in synthetic organic chemistry .
Properties
IUPAC Name |
2-methyl-2-trimethylsilyloxybutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOSi/c1-6-8(2,7-9)10-11(3,4)5/h6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWOCSPWUWCXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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